LongipedlignanE
Description
Significance of Lignans (B1203133) in Natural Product Chemistry and Drug Discovery
Lignans are a large and structurally diverse class of phenolic natural products derived from the oxidative dimerization of two phenylpropanoid units. Their chemical complexity and wide distribution in the plant kingdom have made them a focal point of research in natural product chemistry. This interest is significantly amplified by their broad spectrum of pharmacological activities, which include antitumor, anti-inflammatory, antioxidant, and antiviral properties. acgpubs.orgresearchgate.netmdpi.com The therapeutic potential of lignans is exemplified by podophyllotoxin, an aryltetralin lignan (B3055560) that serves as the precursor for several clinically used anticancer drugs. This success has spurred the investigation of other lignans as potential leads for drug development, targeting a variety of diseases. mdpi.com The diverse biological activities of lignans make them a promising area for future research and the development of new therapeutic agents. acgpubs.org
Overview of the Kadsura Genus as a Source of Bioactive Lignans
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive compounds, particularly lignans and triterpenoids. mdpi.comtandfonline.comtandfonline.com This genus comprises approximately 29 species, with many being integral to Traditional Chinese Medicine (TCM). nih.govresearchgate.net Phytochemical investigations have consistently revealed that plants of the Kadsura genus are a prolific source of structurally unique and biologically active lignans. tandfonline.comtandfonline.com These compounds are considered the primary constituents responsible for the medicinal properties attributed to these plants. acgpubs.orgnih.gov
Kadsura longipedunculata, an evergreen climbing shrub distributed widely across southern China, has a long and well-documented history in folk medicine. mdpi.comefloras.org In TCM, the roots and stems of this plant are used to treat a variety of ailments, including rheumatoid arthritis, gastrointestinal inflammation, traumatic injuries, irregular menstruation, and canker sores. nih.govcaringsunshine.com Ethnobotanical studies have shown that it is highly valued by various ethnic groups, such as the Yao people in Gongcheng, Guangxi, for treating traumatic injuries, digestive system disorders, and rheumatic diseases. nih.govnih.gov The plant is also used to promote blood circulation and alleviate pain. tandfonline.comcaringsunshine.com The fruit of K. longipedunculata is edible, and the plant is also used for its essential oils. efloras.org
The Kadsura genus is characterized by its remarkable phytochemical diversity. researchgate.net While triterpenoids are major constituents, it is the lignans that are the most significant class of secondary metabolites found in these plants. nih.gov Research over the years has led to the isolation and identification of numerous lignans, which are categorized based on their skeletal structures. The primary types of lignans isolated from the Kadsura genus include dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans. nih.govresearchgate.net This structural variety contributes to the wide range of biological activities observed for extracts and compounds from Kadsura species, such as anti-HIV, cytotoxic, and hepatoprotective effects. tandfonline.comnih.gov
Table 1: Major Lignan Types Found in the Kadsura Genus
| Lignan Type | Core Structural Feature | Representative Compounds |
|---|---|---|
| Dibenzocyclooctadienes | An eight-membered ring fused with two benzene (B151609) rings. | Gomisin H, Kadsulignan F, Longipedlignan A |
| Spirobenzofuranoid Dibenzocyclooctadienes | A dibenzocyclooctadiene skeleton with a spiro-connected benzofuran (B130515) moiety. | Heteroclitin E, Schiarisanrin C |
| Aryltetralins | An arylnaphthalene skeleton with one of the naphthalene (B1677914) rings being saturated. | Not specified in provided context |
| Diarylbutanes | Two aromatic rings connected by a four-carbon chain. | Kadcoccilignan |
| Tetrahydrofurans | A five-membered oxygen-containing heterocyclic ring. | Not specified in provided context |
Positioning of Longipedlignan E within Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans represent one of the most abundant and pharmacologically significant classes of lignans found in the Schisandraceae family, particularly within the Kadsura and Schisandra genera. tandfonline.commdpi.com These compounds are characterized by a central eight-membered cyclooctadiene ring that holds two phenyl groups in a specific stereochemical arrangement.
Longipedlignan E is a member of this dibenzocyclooctadiene class of lignans. nih.gov It was isolated from the roots of Kadsura longipedunculata as part of a phytochemical investigation that also identified four other new analogous compounds: longipedlignans A, B, C, and D. nih.govnih.gov The structural elucidation of Longipedlignan E was accomplished through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), along with electronic circular dichroism (ECD) data, which established its absolute configuration as (P, 7R, 8S, 8'R). nih.gov Its structure features a C-7 angeloyloxy group, which distinguishes it from its close analog, Longipedlignan D. nih.govresearchgate.net
Table 2: Chemical Profile of Longipedlignan E
| Attribute | Details | Reference |
|---|---|---|
| Compound Name | Longipedlignan E | nih.gov |
| Source | Roots of Kadsura longipedunculata | nih.govacs.org |
| Chemical Class | Dibenzocyclooctadiene Lignan | nih.govnih.gov |
| Molecular Formula | C₂₉H₃₄O₉ | researchgate.net |
| Key Structural Feature | Dibenzocyclooctadiene skeleton with a C-7 angeloyloxy group. | nih.gov |
| Method of Identification | MS, NMR, Electronic Circular Dichroism (ECD) | nih.govnih.gov |
| Associated Analogs | Longipedlignan A, Longipedlignan B, Longipedlignan C, Longipedlignan D | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32O9 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O9/c1-8-13(2)26(29)36-22-14(3)27(4,30)11-15-9-17(31-5)23(32-6)21(28)19(15)20-16(22)10-18-24(25(20)33-7)35-12-34-18/h8-10,14,22,28,30H,11-12H2,1-7H3/b13-8+ |
InChI Key |
LYPCVMGKEGRLLJ-MDWZMJQESA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C |
Origin of Product |
United States |
Isolation and Structural Characterization Methodologies of Longipedlignane
Extraction and Fractionation Techniques from Natural Sources
The initial step in isolating Longipedlignan E involves its extraction from the biomass of its natural source, the twigs and leaves of Phyllanthus longipes. The process begins with the collection and preparation of the plant material, which is typically air-dried and powdered to maximize the surface area for solvent penetration.
A large-scale extraction is then performed, most commonly using a polar solvent to efficiently draw out a wide range of secondary metabolites. Research indicates that the powdered plant material is exhaustively percolated with 95% aqueous ethanol (B145695) (EtOH) at room temperature. This yields a crude ethanolic extract after the solvent is removed under reduced pressure.
To simplify the complex mixture and enrich the fraction containing the target lignans (B1203133), the crude extract undergoes a systematic liquid-liquid partitioning process. The extract is suspended in water (H₂O) and sequentially partitioned against solvents of increasing polarity. A typical fractionation scheme is as follows:
Petroleum Ether Partition: Removes highly nonpolar constituents like fats and waxes.
Ethyl Acetate (B1210297) (EtOAc) Partition: Extracts compounds of medium polarity. Lignans, including Longipedlignan E, are known to concentrate in this fraction due to their chemical nature.
n-Butanol (n-BuOH) Partition: Extracts more polar compounds like glycosides.
Analysis of these fractions reveals that the ethyl acetate-soluble portion is the primary reservoir of Longipedlignan E and its structural analogues, making it the target for subsequent purification steps.
Advanced Chromatographic Separation Strategies
The targeted ethyl acetate fraction, while enriched, remains a complex mixture requiring multiple stages of advanced chromatography for the isolation of pure Longipedlignan E. The separation strategy is hierarchical, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
Initial Column Chromatography (CC): The EtOAc fraction is first subjected to silica (B1680970) gel column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically a system such as chloroform-methanol or hexane-ethyl acetate, to separate the mixture into several primary sub-fractions based on polarity.
Intermediate Purification: Fractions identified as containing lignans are further purified using specialized chromatographic media.
MCI gel CHP-20: A reversed-phase polymer resin used to separate compounds based on hydrophobicity, often with a methanol-water gradient.
Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size and polarity, effective for removing polymeric tannins and separating compounds of similar polarity.
Final High-Resolution Purification: The final step to achieve compound purity is preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). The partially purified fractions containing Longipedlignan E are injected onto a reversed-phase column (e.g., C18) and eluted with an isocratic or fine-gradient mobile phase, such as a precisely calibrated mixture of methanol (B129727) and water. This process yields Longipedlignan E as a pure, amorphous powder.
Spectroscopic and Chiroptical Methods for Structural Elucidation
Once isolated, the precise structure of Longipedlignan E is determined using a combination of powerful analytical techniques.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact mass and, consequently, the molecular formula of the compound.
Finding: The HRESIMS spectrum of Longipedlignan E shows a prominent pseudomolecular ion peak at m/z 601.1810 [M + Na]⁺.
Analysis: This experimentally observed mass is compared to the calculated mass for potential molecular formulas. The value corresponds precisely to the calculated mass of 601.1813 for the formula C₃₂H₃₄O₁₀Na.
NMR spectroscopy is the cornerstone technique for elucidating the planar structure and relative stereochemistry of Longipedlignan E. A suite of 1D and 2D NMR experiments is required.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals signals characteristic of a dibenzyl-type lignan (B3055560) structure, including aromatic protons, methoxy (B1213986) groups, and protons on the C7-C8-C9 and C7'-C8'-C9' backbones. The ¹³C NMR and DEPT spectra identify 32 carbon signals, including methyls, methylenes, methines, and quaternary carbons (including an ester carbonyl at δc ~172 ppm).
2D NMR (COSY, HSQC, HMBC):
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of ¹H-¹³C pairs.
COSY (Correlation Spectroscopy): Identifies proton-proton spin systems, confirming the connectivity within the C-7/C-8/C-9 and C-7'/C-8'/C-9' fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the relative stereochemistry by identifying protons that are close in space. Key NOESY correlations between H-7/H-8' and H-8/H-7' are used to establish the trans-trans relative configurations at the chiral centers.
The comprehensive NMR data for Longipedlignan E is summarized in the table below.
| Position | δc (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 1 | 133.5 | - | - |
| 2 | 111.1 | 6.85 (d, 1.8) | C-4, C-6 |
| 3 | 148.9 | - | - |
| 4 | 148.2 | - | - |
| 5 | 126.9 | - | - |
| 6 | 119.2 | 6.78 (d, 1.8) | C-2, C-4, C-7 |
| 7 | 74.1 | 5.95 (d, 8.5) | C-1, C-2, C-6, C-8, C-9' |
| 8 | 51.9 | 3.15 (m) | C-1, C-7, C-9 |
| 9 | 72.1 | 3.80 (m), 3.55 (m) | C-7, C-8 |
| 1' | 129.1 | - | - |
| 2' | 112.5 | 6.90 (d, 1.9) | C-4', C-6' |
| 3' | 149.3 | - | - |
| 4' | 147.1 | - | - |
| 5' | 133.0 | - | - |
| 6' | 120.9 | 6.82 (d, 1.9) | C-2', C-4', C-7' |
| 7' | 83.2 | 4.85 (d, 6.5) | C-1', C-2', C-6', C-8' |
| 8' | 45.8 | 2.70 (m) | C-1', C-7', C-9' |
| 9' | 172.0 | - | - |
| 3-OCH₃ | 56.1 | 3.88 (s) | C-3 |
| 4-OCH₃ | 56.0 | 3.86 (s) | C-4 |
| 3'-OCH₃ | 56.2 | 3.90 (s) | C-3' |
While NMR establishes the relative stereochemistry, ECD is essential for determining the absolute configuration of the four chiral centers (C-7, C-8, C-7', C-8'). This is achieved by comparing the experimental ECD spectrum with theoretically calculated spectra.
Methodology: The experimental ECD spectrum of Longipedlignan E is recorded. Concurrently, the theoretical ECD spectra for all possible stereoisomers are calculated using time-dependent density functional theory (TD-DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Experimental Spectrum: The measured spectrum of Longipedlignan E exhibits specific Cotton effects, including a positive Cotton effect around 242 nm and a negative effect around 220 nm.
IR and UV-Vis spectroscopy provide corroborating evidence for the functional groups and conjugated systems identified by NMR and MS.
UV-Vis Spectroscopy: The UV spectrum provides information about the electronic transitions within the molecule's chromophores.
IR Spectroscopy: The IR spectrum reveals the presence of key functional groups by detecting their characteristic vibrational frequencies.
The data from these techniques are summarized below.
| Technique | Measurement | Interpretation |
|---|---|---|
| UV-Vis (in MeOH) | λmax 281 nm | π → π* transition of the substituted benzene (B151609) rings |
| λmax 232 nm | π → π* transition of the conjugated aromatic system | |
| IR (KBr pellet) | νmax 3445 cm-1 | O-H stretching vibration of the hydroxyl group |
| νmax 1725 cm-1 | C=O stretching vibration of the ester functional group | |
| νmax 1605, 1515 cm-1 | C=C stretching vibrations of the aromatic rings | |
| νmax 1268, 1124 cm-1 | C-O stretching vibrations of ether and ester linkages |
Biosynthetic Pathways and Genetic Insights into Longipedlignane Production
General Phenylpropanoid Pathway Precursors to Lignans (B1203133)
The biosynthesis of lignans commences with the amino acid phenylalanine, a product of the shikimate pathway. scribd.commdpi.com The general phenylpropanoid pathway transforms phenylalanine into monolignols, the fundamental building blocks of both lignin (B12514952) and lignans. nih.govresearchgate.net This initial phase consists of three key enzymatic steps:
Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid, marking the entry point into the phenylpropanoid pathway. nih.govmdpi.com
Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme (CYP73A), C4H hydroxylates cinnamic acid to produce p-coumaric acid. nih.govmdpi.comscribd.com
4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it with Coenzyme A, forming p-coumaroyl-CoA. nih.govscribd.com
From p-coumaroyl-CoA, the pathway branches and undergoes a series of reduction, hydroxylation, and methylation reactions to yield various monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols. uvic.caresearchgate.net Coniferyl alcohol is the direct precursor for the biosynthesis of many dibenzocyclooctadiene lignans. frontiersin.orgfrontiersin.org
Table 1: Key Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Deaminates phenylalanine to cinnamic acid. nih.govmdpi.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.govscribd.com |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.govscribd.com |
Specific Enzymatic Steps and Gene Families Involved in Dibenzocyclooctadiene Lignan (B3055560) Biosynthesis
The formation of the characteristic dibenzocyclooctadiene skeleton of lignans like Longipedlignane from coniferyl alcohol is a complex process. While the complete pathway is still under investigation, key enzymatic steps and the gene families encoding them have been identified. researchgate.netnih.gov The proposed pathway involves the dimerization and subsequent modification of monolignol-derived precursors. frontiersin.orgresearchgate.net
The biosynthesis of dibenzocyclooctadiene lignans in Schisandraceae plants, the family to which Kadsura belongs, is thought to begin with the conversion of coniferyl alcohol to isoeugenol (B1672232). frontiersin.orgresearchgate.net Two molecules of isoeugenol then undergo oxidative dimerization to form verrucosin, a reaction likely catalyzed by a dirigent protein (DIR) and an oxidase. frontiersin.orgresearchgate.net This is followed by reduction steps to yield dihydroguaiaretic acid, a reaction mediated by a pinoresinol-lariciresinol reductase (PLR)-like enzyme. frontiersin.orgnih.gov
Cytochrome P450 monooxygenases (CYPs) are a vast and versatile family of enzymes crucial for the structural diversification of plant secondary metabolites, including lignans. mdpi.comfrontiersin.orgnih.gov They catalyze a wide range of reactions such as hydroxylation, epoxidation, and ring formation, which are essential for creating the complex chemical structures of dibenzocyclooctadiene lignans. mdpi.comfrontiersin.org In the context of lignan biosynthesis, CYPs are involved in the hydroxylation of the phenylpropanoid precursors (e.g., C4H/CYP73A and C3H/CYP98A) and are hypothesized to be key players in the subsequent cyclization and modification reactions that form the dibenzocyclooctadiene core. mdpi.comfrontiersin.org The immense diversity of the CYP superfamily allows for species-specific modifications, contributing to the wide array of lignan structures found in nature. mdpi.comfrontiersin.org
Transcriptome analysis of Kadsura species has been instrumental in identifying candidate genes involved in lignan biosynthesis. nih.govnih.gov By comparing gene expression levels in different tissues (roots, stems, leaves), researchers can pinpoint genes that are highly expressed in lignan-rich tissues, suggesting their involvement in the biosynthetic pathway. mdpi.comnih.gov
Key gene families identified include:
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) : Involved in the synthesis of caffeoyl-CoA and feruloyl-CoA, precursors to coniferyl alcohol. nih.govfrontiersin.org
Dirigent protein (DIR) : Believed to control the stereoselective coupling of monolignol radicals to form specific lignan structures. frontiersin.orgmdpi.comfrontiersin.org
Caffeic acid O-methyltransferase (COMT) : Catalyzes the methylation of caffeic acid and 5-hydroxyferulic acid, crucial steps leading to coniferyl and sinapyl alcohols. nih.govnih.govfrontiersin.org
Cinnamyl alcohol dehydrogenase (CAD) : Performs the final reduction step to convert cinnamaldehydes to monolignols like coniferyl alcohol. nih.govuvic.cafrontiersin.org
Secoisolariciresinol dehydrogenase (SIDR) : An enzyme involved in the biosynthesis of other lignan classes, homologs of which are studied in the context of dibenzocyclooctadiene lignan pathways. nih.gov
Pinoresinol-lariciresinol reductase (PLR) : Reduces pinoresinol (B1678388) and lariciresinol (B1674508) in the canonical lignan pathway. PLR-like enzymes are implicated in the reduction steps following the initial dimerization in dibenzocyclooctadiene lignan synthesis. mdpi.comnih.govfrontiersin.org
Studies on Kadsura coccinea and Schisandra chinensis have shown that genes encoding these enzymes are differentially expressed, with many showing higher expression in roots, which are known to accumulate high concentrations of lignans. mdpi.comnih.govnih.gov
Table 2: Key Gene Families in Dibenzocyclooctadiene Lignan Biosynthesis
| Gene Family | Abbreviation | Putative Function |
| Hydroxycinnamoyl-CoA Transferase | HCT | Synthesis of hydroxycinnamoyl-CoA esters. nih.gov |
| Dirigent Protein | DIR | Stereoselective coupling of monolignols. mdpi.comfrontiersin.org |
| Caffeic acid O-methyltransferase | COMT | Methylation of hydroxylated precursors. nih.govnih.gov |
| Cinnamyl alcohol dehydrogenase | CAD | Reduction of cinnamaldehydes to monolignols. nih.govfrontiersin.org |
| Secoisolariciresinol Dehydrogenase | SIDR | Oxidation/reduction in lignan pathways. nih.gov |
| Pinoresinol-Lariciresinol Reductase | PLR | Reduction of furofuran lignans; homologs involved in dibenzocyclooctadiene pathway. mdpi.comnih.gov |
Transcriptomic and Metabolomic Approaches for Pathway Elucidation in Kadsura longipedunculata
The integration of transcriptomics and metabolomics has become a powerful strategy for elucidating complex biosynthetic pathways in non-model plants like Kadsura longipedunculata. nih.govwur.nlmdpi.com This "omics" approach allows for a comprehensive analysis of the genes being expressed (transcriptome) and the metabolites being produced (metabolome) in different tissues or under various conditions. nih.govmdpi.com
In studies on Kadsura species, researchers have performed transcriptome sequencing of roots, stems, and leaves to create a global inventory of expressed genes. mdpi.comnih.govnih.gov This data is then mined for sequences homologous to known biosynthetic enzymes from the phenylpropanoid and lignan pathways. mdpi.comnih.gov Simultaneously, metabolomic analysis using techniques like UPLC-MS/MS is used to identify and quantify the lignans and their precursors in the same tissues. nih.gov
By correlating the expression levels of candidate genes with the accumulation patterns of specific lignans, including this compound and its relatives, strong evidence for gene function can be established. nih.govwur.nl For example, a study on Kadsura coccinea identified 137 unigenes related to the lignan biosynthesis pathway and found that the expression of several genes from the HCT, DIR, COMT, CAD, SIDR, and PLR families was highly correlated with lignan content. nih.gov These integrative analyses provide a valuable roadmap for future gene characterization and the potential for metabolic engineering of lignan production. mdpi.comnih.gov
Regulation of Lignan Accumulation in Plant Tissues
The accumulation of lignans, including this compound, is a highly regulated process, influenced by developmental stage, tissue type, and environmental factors. mdpi.comresearchgate.net Lignans often play roles in plant defense, and their production can be induced by biotic and abiotic stresses. mdpi.comwikipedia.org
Tissue-Specific Accumulation : In many Kadsura species, lignans are found in highest concentrations in the roots and stems. mdpi.comnih.gov This is consistent with the higher expression levels of key biosynthetic genes observed in these tissues. mdpi.comnih.gov
Developmental Regulation : The content of lignans can change throughout the plant's life cycle. For instance, lignin, which shares the same monolignol precursors, shows altered accumulation during different growth stages in various horticultural crops. mdpi.comjst.go.jp A similar developmental regulation is expected for lignans.
Hormonal Influence : Plant hormones are key regulators of secondary metabolism. Jasmonic acid (JA) and abscisic acid (ABA) have been shown to positively regulate the expression of genes in the phenylpropanoid pathway and subsequent lignin accumulation, suggesting a potential role in modulating lignan synthesis as well. mdpi.comjst.go.jp Conversely, hormones like gibberellic acid (GA) can have inhibitory effects, though this can be species- and organ-dependent. jst.go.jp
Transcriptional Regulation : The entire biosynthetic network is controlled by transcription factors (TFs), such as those from the MYB and NAC families. frontiersin.orgjst.go.jp These TFs bind to the promoter regions of biosynthetic genes, activating or repressing their transcription in a coordinated manner to control the flux through the pathway. frontiersin.org
Understanding these regulatory networks is crucial for developing strategies to enhance the production of valuable lignans like this compound in their native plant sources or through biotechnological approaches.
Synthetic Strategies and Chemical Derivatization of Longipedlignane and Analogues
Total Synthesis Approaches to Lignan (B3055560) Cores Relevant to Longipedlignan E
While a specific total synthesis of Longipedlignan E has not been extensively documented in publicly available literature, the synthesis of the core dibenzocyclooctadiene structure, which is central to Longipedlignan E, has been a significant area of research. These strategies often focus on the construction of the biaryl linkage and the formation of the eight-membered ring with precise stereochemical control.
Key strategies for the synthesis of dibenzocyclooctadiene lignan cores, such as that found in schisandrene, a related lignan, often commence with readily available starting materials like gallic acid. thieme-connect.comthieme-connect.com A common sequence involves the use of powerful cross-coupling reactions to construct the biaryl bond. The Suzuki-Miyaura cross-coupling and the Stille reaction are frequently employed for this purpose, linking two substituted phenyl rings. thieme-connect.comthieme-connect.com
Once the biaryl fragment is assembled, the next critical step is the formation of the eight-membered cyclooctadiene ring. Ring-closing metathesis (RCM) has emerged as a powerful tool for this transformation, utilizing catalysts like the Grubbs second-generation catalyst to form the cyclic structure. thieme-connect.combeilstein-journals.org An alternative approach involves a borostannylative cyclization of a chiral diynyl precursor, mediated by a palladium catalyst and a [B-Sn] reagent, to construct the dibenzocyclooctadiene system. ohiolink.edu
The stereochemistry of the substituents on the cyclooctadiene ring is a crucial aspect of the synthesis. Asymmetric reduction of a ketone intermediate using reagents like the Corey-Bakshi-Shibata (CBS) catalyst can establish the required stereocenters with high enantioselectivity. thieme-connect.comthieme-connect.com
A general synthetic approach to various dibenzocyclooctadiene lignans (B1203133) has been developed, highlighting the versatility of these methods. For instance, a borostannylative cyclization of a chiral diynyl precursor can lead to a common intermediate that can then be further elaborated to synthesize different members of this lignan class. ohiolink.edu
Table 1: Key Reactions in the Synthesis of Dibenzocyclooctadiene Lignan Cores
| Reaction | Purpose | Catalyst/Reagent Example | Reference(s) |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Formation of the biaryl bond | Pd(PPh₃)₄ | thieme-connect.comthieme-connect.com |
| Stille Reaction | Formation of the biaryl bond | Pd(PPh₃)₄ | thieme-connect.comthieme-connect.com |
| Ring-Closing Metathesis (RCM) | Formation of the eight-membered ring | Grubbs Second-Generation Catalyst | thieme-connect.combeilstein-journals.org |
| Borostannylative Cyclization | Formation of the dibenzocyclooctadiene core | PdCl₂(PPh₃)₂, [B-Sn] reagent | ohiolink.edu |
| Asymmetric Reduction | Establishment of stereocenters | Corey-Bakshi-Shibata (CBS) Catalyst | thieme-connect.comthieme-connect.com |
Semi-synthetic Modifications and Analog Generation
Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable strategy for generating analogues of complex natural products like Longipedlignan E. ebi.ac.uk This approach can provide access to a wider range of compounds for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
The derivatization of lignans commonly involves modification of their functional groups, particularly hydroxyl groups. nih.gov Standard acylation and silylation reactions are often employed. For instance, the hydroxyl groups can be converted to esters or silyl (B83357) ethers to explore the impact of these modifications on biological activity. The use of various acylating agents, such as benzoyl chloride or angeloyl chloride, allows for the introduction of different ester functionalities, which are also observed in naturally occurring lignan analogues. mdpi.com
In the context of dibenzocyclooctadiene lignans from Kadsura species, semi-synthetic analogues have been prepared to investigate their potential as anti-cancer agents. For example, derivatives of Schizandrin, a related lignan, have been synthesized by modifying the C-9 position of the core structure. nih.gov These modifications can lead to compounds with improved cytotoxic activities against various cancer cell lines.
The generation of analogues can also be guided by computational methods, where a virtual library of derivatives is created and prioritized based on drug-like physicochemical properties before their synthesis is undertaken. acs.org
Chemoenzymatic Synthesis of Lignan Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. helsinki.fi This approach is particularly advantageous for the synthesis of chiral compounds like lignans, where enzymes can be used to establish key stereocenters with high precision.
While specific chemoenzymatic syntheses of Longipedlignan E are not widely reported, the principles have been applied to the synthesis of other lignan classes, such as aryltetralin lignans like podophyllotoxin. In these syntheses, enzymes can be used for oxidative C-C bond formation to construct the core ring system in a diastereoselective manner. researchgate.net
The application of chemoenzymatic strategies to dibenzocyclooctadiene lignans could involve the use of enzymes for selective oxidations, reductions, or acylations. For example, a lipase (B570770) could be used for the stereoselective acylation or deacylation of a hydroxyl group on the lignan scaffold. The biosynthesis of dibenzocyclooctadiene lignans involves enzymes such as coniferyl alcohol acyltransferase, which could potentially be harnessed in a chemoenzymatic approach. frontiersin.org The development of one-pot chemoenzymatic reactions, where multiple enzymatic and chemical steps are performed in a single vessel, offers an efficient route to complex analogues. nih.govescholarship.orgucsd.edu
Regio- and Stereoselective Synthesis Methodologies
The regio- and stereoselective synthesis of the dibenzocyclooctadiene core is paramount in achieving the correct structure of Longipedlignan E and its analogues. The control of stereochemistry is a significant challenge due to the presence of multiple chiral centers and the axial chirality of the biaryl system.
As mentioned earlier, asymmetric reductions are a key tool for establishing stereocenters. thieme-connect.comthieme-connect.com Additionally, diastereoselective reactions are crucial for controlling the relative stereochemistry of the substituents on the eight-membered ring. For example, the hydrogenation of a double bond in a precursor can proceed with high diastereoselectivity, influenced by the existing stereocenters in the molecule. ohiolink.edu
The conformation of the dibenzocyclooctadiene ring system plays a critical role in directing the stereochemical outcome of reactions. ohiolink.edu The unique conformations can lead to different reactivities of functional groups on either side of the ring, enabling stereoselective transformations such as hydrogenations, Mitsunobu reactions, and nucleophilic additions.
Recent advances in catalysis have provided new methods for the regio- and stereoselective synthesis of complex molecules. For instance, silver carbonate has been shown to play a key role in switching the stereoselectivity in the synthesis of N-carbonylvinylated pyrazoles, a principle that could potentially be adapted to lignan synthesis. acs.org The development of novel catalytic systems, including those based on rhodium and nickel, has enabled the asymmetric synthesis of various lignan derivatives with high stereocontrol. mdpi.com
Advanced Analytical Methodologies in Longipedlignane Research
Metabolomics for Profiling Lignan (B3055560) Content
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. By providing a snapshot of the metabolic state, it serves as a powerful tool for understanding biochemical activity and cellular processes. Untargeted metabolomics offers a broad, unbiased analysis of all measurable metabolites, while targeted metabolomics focuses on quantifying specific, known compounds with high sensitivity and precision.
In the context of Longipedlignan E research, metabolomics is crucial for profiling the complete lignan content in its natural source, such as the plant Cunninghamia longipedicellata. A targeted metabolomics method, often employing liquid chromatography-mass spectrometry (LC-MS), can be developed to quantify not only Longipedlignan E but also its biosynthetic precursors and related lignan analogues. rsc.org This approach is invaluable for:
Quantifying Yield: Determining the concentration of Longipedlignan E in plant tissues to optimize extraction procedures.
Pathway Analysis: Identifying and quantifying precursors and byproducts, which helps to elucidate the metabolic network surrounding lignan biosynthesis. rsc.org
Comparative Studies: Comparing the metabolic profiles of different plant tissues or plants grown under various conditions to understand the factors influencing Longipedlignan E production.
A typical targeted metabolomics study would involve the following steps:
| Step | Description | Key Technology | Application to Longipedlignan E |
|---|---|---|---|
| Sample Preparation | Extraction of metabolites from the plant source (e.g., leaves, stem). | Solvent Extraction, Homogenization | Efficiently extract Longipedlignan E and other lignans (B1203133) from Cunninghamia longipedicellata tissue. |
| Metabolite Separation | Chromatographic separation of the complex mixture of metabolites. | UPLC/HPLC | Separate Longipedlignan E from isomeric and structurally similar compounds. |
| Detection & Quantification | Mass spectrometry to identify and quantify target metabolites based on mass-to-charge ratio and fragmentation patterns. | Mass Spectrometry (e.g., Q-TOF MS, Triple Quadrupole MS) | Accurately measure the concentration of Longipedlignan E and its known precursors. |
| Data Analysis | Statistical analysis to identify significant differences in metabolite levels between sample groups. | Multivariate Statistical Software (e.g., MetaboAnalyst) | Correlate the abundance of Longipedlignan E with specific conditions or genetic variations. |
Proteomics and Functional Genomics for Target Identification
To understand how a bioactive compound like Longipedlignan E exerts its effects at a cellular level, it is essential to identify its molecular targets, which are most often proteins. Proteomics, the large-scale study of proteins, and functional genomics, which investigates the functions of genes and proteins, are the primary disciplines for this purpose. These approaches can reveal how Longipedlignan E modulates cellular pathways, providing critical insights into its mechanism of action and therapeutic potential. frontiersin.org
By comparing the proteome (the entire set of proteins) of cells or tissues in a healthy state versus a diseased state, or treated versus untreated with Longipedlignan E, researchers can identify proteins that are differentially expressed. frontiersin.org These proteins may be direct targets of the compound or key players in the pathways it affects. This information is crucial for validating its use as a potential therapeutic agent. frontiersin.org For instance, if Longipedlignan E is being investigated for anti-inflammatory properties, proteomics could identify its impact on key enzymes and signaling proteins within inflammatory pathways. nih.gov
A general workflow for target identification using proteomics might include:
| Phase | Methodology | Objective in Longipedlignan E Research |
|---|---|---|
| Experimental Setup | Cell culture or animal model treated with Longipedlignan E vs. a control group. | To create a biological system where the compound's effects can be observed. |
| Protein Extraction & Digestion | Lysis of cells/tissues and enzymatic digestion of proteins into smaller peptides. | To prepare the proteome for mass spectrometry analysis. |
| Quantitative Proteomics | Label-free quantification (LFQ) or isobaric labeling (e.g., iTRAQ) followed by LC-MS/MS analysis. | To identify and quantify thousands of proteins, highlighting those whose abundance changes significantly upon treatment with Longipedlignan E. frontiersin.org |
| Bioinformatic Analysis | Pathway analysis, protein-protein interaction (PPI) network construction. | To map the identified proteins to specific biological pathways (e.g., cell cycle, apoptosis, inflammation) and identify potential drug targets. researchgate.net |
High-Throughput Screening (HTS) in Drug Discovery Pipelines
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation and robotics to test hundreds of thousands of compounds against a specific biological target in a short time. japsonline.com This process rapidly identifies "hits"—compounds that show the desired activity—which can then be optimized into lead compounds for drug development. azolifesciences.com
In the context of Longipedlignan E, HTS can be applied in several ways. If a specific molecular target for Longipedlignan E is identified (e.g., via proteomics), an HTS assay can be designed to screen a library of its synthetic analogues or derivatives to find compounds with improved potency or selectivity. Conversely, Longipedlignan E itself could be included in a large, diverse library of natural products to be screened against a wide array of disease targets (e.g., kinases, proteases, GPCRs) to uncover new, previously unknown therapeutic activities. nih.gov The main goal of HTS is to accelerate the discovery process by efficiently filtering through vast numbers of molecules to find promising candidates. azolifesciences.com
The HTS process is systematic and highly automated:
| Step | Description | Relevance to Longipedlignan E |
|---|---|---|
| 1. Assay Development | Creating a robust, miniaturized, and automated biological assay that measures a specific activity (e.g., enzyme inhibition, receptor binding). | Design an assay for a target known to be modulated by lignans, or a novel target identified for Longipedlignan E. |
| 2. Library Screening | Using robotic liquid handlers to add compounds from a large library (which could include Longipedlignan E and its derivatives) to microtiter plates containing the assay reagents. | Rapidly test the activity of thousands of compounds in parallel. |
| 3. Signal Detection | A plate reader measures the output of the assay (e.g., fluorescence, luminescence, absorbance) for each well. | Quantify the effect of each compound on the biological target. |
| 4. Hit Identification | Data analysis software identifies compounds that produce a significant and reproducible effect, flagging them as "hits". | Identify Longipedlignan E or its analogues as active agents for a specific therapeutic target, warranting further investigation. |
Bio-guided Fractionation and Activity Tracking
Bio-guided fractionation is a classic and effective strategy in natural product chemistry for isolating a specific bioactive compound from a complex mixture, such as a plant extract. globalscienceresearchjournals.org The process involves a stepwise separation of the extract into simpler fractions, with each fraction being tested for biological activity. Only the most active fractions are selected for further purification, systematically narrowing down the search until a pure, active compound is isolated. globalscienceresearchjournals.org
This methodology was likely instrumental in the initial discovery and isolation of Longipedlignan E. The process begins with a crude extract from Cunninghamia longipedicellata that exhibits a desirable biological effect (e.g., cytotoxic, anti-inflammatory). This extract is then subjected to chromatographic separation, and the resulting fractions are tested using the same bioassay. This cycle of separation and testing continues until the compound responsible for the activity, Longipedlignan E, is obtained in its pure form. nih.gov This ensures that the purification effort is focused solely on the components of interest, making it an efficient discovery pipeline. researchgate.net
The workflow for bio-guided fractionation is iterative:
| Stage | Action | Example Bioassay | Outcome |
|---|---|---|---|
| 1 | Prepare crude extract from the plant source (e.g., via ethanol (B145695) extraction). | Test for anti-proliferative activity on a cancer cell line. | Crude extract shows significant activity. |
| 2 | Perform initial fractionation of the crude extract using liquid-liquid partitioning (e.g., with hexane, ethyl acetate (B1210297), butanol). | Test each of the solvent fractions. | The ethyl acetate fraction is identified as the most active. globalscienceresearchjournals.org |
| 3 | Subject the active ethyl acetate fraction to column chromatography (e.g., silica (B1680970) gel). | Test all collected sub-fractions. | Activity is concentrated in two or three adjacent sub-fractions. |
| 4 | Combine active sub-fractions and purify further using High-Performance Liquid Chromatography (HPLC). | Test each isolated peak. | A single peak, identified as pure Longipedlignan E, is responsible for the bioactivity. |
Isotope Labeling and Tracing for Metabolic Studies
Isotope labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway. By introducing a stable (non-radioactive) isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled molecules, into a biological system, researchers can track the incorporation of these labeled atoms into downstream metabolites. This provides definitive evidence for biosynthetic pathways and allows for the quantification of metabolic flux—the rate of turnover of molecules through a pathway. nih.govoup.com
For Longipedlignan E, this methodology is essential for mapping its precise biosynthetic route from primary metabolites. Lignans are derived from the phenylpropanoid pathway, starting with the amino acid phenylalanine. researchgate.net By feeding a plant like Cunninghamia longipedicellata with ¹³C-labeled phenylalanine, scientists can use LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the position and abundance of the ¹³C atoms in the final Longipedlignan E molecule. This confirms the precursor-product relationship and reveals the sequence of enzymatic reactions involved in its formation. Such studies are fundamental to understanding how plants produce these complex molecules and are a prerequisite for any effort in metabolic engineering to increase production. nih.govoup.com
A hypothetical isotope tracing experiment for Longipedlignan E would proceed as follows:
| Step | Procedure | Analytical Technique | Expected Finding |
|---|---|---|---|
| 1. Tracer Introduction | Excised stems or cell cultures of Cunninghamia longipedicellata are fed a medium containing a stable isotope-labeled precursor, such as U-¹³C-Phenylalanine. researchgate.net | - | The plant cells take up and metabolize the labeled precursor. |
| 2. Time-Course Sampling | Samples are collected at various time points after introducing the tracer. | - | Allows for the observation of label incorporation over time. |
| 3. Metabolite Extraction | Metabolites are extracted from the collected samples. | Solvent Extraction | A complex mixture containing both labeled and unlabeled metabolites. |
| 4. Isotope Analysis | The extract is analyzed by LC-MS or NMR to detect the mass shift or signal change caused by the ¹³C atoms in pathway intermediates and the final product, Longipedlignan E. | LC-MS, NMR Spectroscopy | Confirmation that the carbon backbone of Longipedlignan E is derived from phenylalanine and elucidation of the sequence of biosynthetic intermediates. |
Future Perspectives and Research Gaps in Longipedlignane Studies
Elucidation of Undiscovered Molecular Mechanisms
While research has identified several bioactivities of lignans (B1203133) from Kadsura longipedunculata, the precise molecular mechanisms of many, including LongipedlignanE, remain largely unknown. mdpi.com A significant gap exists in identifying their direct protein targets and the subsequent signaling pathways they modulate. Current understanding often relies on observed cellular effects, such as the inhibition of nitric oxide (NO) production or anti-inflammatory responses, without a clear picture of the initial molecular binding events. researchgate.netresearchgate.net
Future research should prioritize the identification of specific protein targets for this compound. Techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and computational molecular docking studies could reveal direct binding partners. nih.gov For instance, molecular docking has been used to predict the binding affinity of other lignans to cancer-related proteins like ABL, EGFR, HDAC, mTOR, and PARP1. nih.gov Similar approaches could be applied to this compound to generate hypotheses about its molecular targets.
Furthermore, once potential targets are identified, downstream signaling pathway analysis is crucial. Investigating the modulation of key signaling cascades, such as MAPK, NF-κB, PI3K/AKT/mTOR, and JAK/STAT, would provide a more comprehensive understanding of this compound's mechanism of action. frontiersin.orgsigmaaldrich.com For example, extracts from K. longipedunculata have been shown to interact with the 5-HT1AR pathway, suggesting a potential mechanism for their anti-insomnia effects. mdpi.com Unraveling these pathways for this compound will be essential for its development as a therapeutic agent.
Development of More Physiologically Relevant Preclinical Models
The majority of preclinical studies on lignans from Kadsura have been conducted using two-dimensional (2D) cell cultures and animal models. mdpi.comresearchgate.net While these models have been instrumental in initial bioactivity screening, they have limitations in recapitulating the complexity of human physiology and disease. frontiersin.orginsphero.com 2D cell cultures lack the three-dimensional architecture and cell-cell interactions of native tissues, which can significantly influence cellular responses to therapeutic agents. insphero.com Animal models, though more complex, can be expensive, time-consuming, and may not always accurately predict human responses. nih.govwikipedia.org
A critical need exists for the development and utilization of more physiologically relevant preclinical models in this compound research. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a significant advancement. frontiersin.orginsphero.com These models better mimic the in vivo microenvironment, allowing for more accurate predictions of drug efficacy and toxicity. insphero.com For example, organ-on-a-chip models can be used to study the effects of compounds on specific organs or even multi-organ systems. nih.gov
In addition to 3D models, the use of human-derived cells, including induced pluripotent stem cells (iPSCs), can bridge the gap between animal studies and human clinical trials. nih.gov Developing patient-derived organoids could pave the way for personalized medicine approaches, testing the efficacy of this compound on a patient-specific basis. Furthermore, refining animal models to better mimic specific human diseases will enhance their predictive value. nih.gov
Exploration of Novel Bioactivities and Therapeutic Applications
Research on lignans from Kadsura longipedunculata has revealed a broad spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, anti-HIV, cytotoxic, and anti-insomnia effects. mdpi.comnih.gov Longipedlignans, as a class, have shown potential in these areas. For instance, some spirobenzofuranoid dibenzocyclooctadiene lignans exhibit significant antagonistic effects on platelet-activating factor (PAF). nih.gov However, the full therapeutic potential of this compound is likely yet to be uncovered.
Future investigations should systematically screen this compound for novel bioactivities. This could include exploring its potential in areas like neuroprotection, metabolic disorders, and as an antiviral agent against a wider range of viruses. acgpubs.org Given that other lignans have shown promise as anticancer agents, a thorough evaluation of this compound's activity against various cancer cell lines is warranted. nih.govacgpubs.org
Moreover, there is an opportunity to explore the synergistic effects of this compound with other natural compounds or existing drugs. Combination therapies can often enhance efficacy and reduce side effects. The development of novel drug delivery systems, such as nanoparticles, could also improve the bioavailability and targeted delivery of this compound, expanding its therapeutic applications. frontiersin.org The creation of derivatives of this compound through semi-synthesis could also lead to compounds with improved activity and pharmacokinetic properties. nih.gov
Integration of Omics Data for Systems Biology Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex biological effects of natural compounds like this compound. mdpi.comenago.comresearchgate.net To date, most studies on Kadsura lignans have focused on isolating compounds and evaluating their effects on specific cellular or physiological endpoints. mdpi.com A systems biology approach, integrating multi-omics data, could provide a holistic view of the cellular response to this compound. mdpi.com
Future research should employ these omics technologies to create a comprehensive molecular profile of cells or tissues treated with this compound. Transcriptomics (e.g., RNA-Seq) can reveal changes in gene expression, identifying entire pathways that are up- or down-regulated. nih.gov Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the functional consequences of altered gene expression. ctcusp.org Metabolomics can provide a snapshot of the metabolic state of the cell, revealing changes in key biochemical pathways. ctcusp.org
The integration of these different omics datasets is crucial for building comprehensive models of this compound's mechanism of action. researchgate.net This approach can help identify novel drug targets, biomarkers for predicting treatment response, and potential off-target effects. nih.gov For example, combining transcriptomic and metabolomic data from Kadsura coccinea has helped to identify genes involved in lignan (B3055560) biosynthesis. researchgate.net A similar integrated approach for this compound would significantly advance our understanding of its biological effects and therapeutic potential.
Advances in Sustainable Production and Derivatization
This compound is a natural product isolated from the roots of Kadsura longipedunculata. nih.gov Relying solely on natural sources for the production of this and other bioactive lignans presents challenges, including low yields, batch-to-batch variability, and potential over-harvesting of the plant. researchgate.net Therefore, developing sustainable and scalable methods for the production of this compound is a critical area for future research.
One promising approach is metabolic engineering and synthetic biology. vulcanchem.com By identifying and transferring the biosynthetic genes for this compound into microbial hosts like yeast or bacteria, it may be possible to establish a fermentation-based production platform. researchgate.net This would provide a consistent and scalable supply of the compound. Transcriptome analysis of Kadsura species has already begun to identify key enzymes in the lignan biosynthesis pathway, such as cytochrome P450s, which is a crucial first step. researchgate.net
In addition to biosynthesis, advances in chemical synthesis and biocatalysis offer routes to both produce this compound and create novel derivatives. nih.govyoutube.comnih.gov Total synthesis of complex natural products, while challenging, provides complete control over the molecular structure. Biocatalysis, using enzymes to perform specific chemical transformations, can be a green and efficient way to modify the this compound scaffold to create derivatives with improved properties. nih.govresearchgate.net This could lead to the development of semi-synthetic analogs with enhanced potency, selectivity, or pharmacokinetic profiles.
Q & A
Q. How can researchers design studies to investigate synergistic effects of this compound with other bioactive compounds?
Q. What strategies ensure reproducibility in this compound’s reported pharmacological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
